molecular formula C17H18N2O2 B8155364 1-(4-(Benzyloxy)-3-methylphenyl)imidazolidin-2-one

1-(4-(Benzyloxy)-3-methylphenyl)imidazolidin-2-one

Cat. No.: B8155364
M. Wt: 282.34 g/mol
InChI Key: SUJDATKKMQPCBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(Benzyloxy)-3-methylphenyl)imidazolidin-2-one is a synthetic organic compound belonging to the class of imidazolidinones This compound is characterized by the presence of an imidazolidin-2-one ring substituted with a benzyloxy group at the 4-position and a methyl group at the 3-position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzyloxy)-3-methylphenyl)imidazolidin-2-one typically involves the reaction of 4-(benzyloxy)-3-methylbenzaldehyde with ethylenediamine under acidic or basic conditions to form the corresponding Schiff base. This intermediate is then cyclized to form the imidazolidin-2-one ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of heterogeneous catalysts, such as γ-alumina or ceria-based materials, can facilitate the conversion of aliphatic diamines into imidazolidin-2-ones under supercritical carbon dioxide conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Benzyloxy)-3-methylphenyl)imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidin-2-one derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzyloxy or methyl positions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium azide or thiols in the presence of a base such as sodium hydride.

Major Products: The major products formed from these reactions include various substituted imidazolidin-2-ones, amines, and azides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-(Benzyloxy)-3-methylphenyl)imidazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(Benzyloxy)-3-methylphenyl)imidazolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction processes. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

  • 1-(4-Methoxyphenyl)imidazolidin-2-one
  • 1-(4-Chlorophenyl)imidazolidin-2-one
  • 1-(4-Hydroxyphenyl)imidazolidin-2-one

Comparison: 1-(4-(Benzyloxy)-3-methylphenyl)imidazolidin-2-one is unique due to the presence of both benzyloxy and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry and materials science .

Properties

IUPAC Name

1-(3-methyl-4-phenylmethoxyphenyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-13-11-15(19-10-9-18-17(19)20)7-8-16(13)21-12-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJDATKKMQPCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N2CCNC2=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.